(4-Chloro-2-methylphenoxy)-acetaldehyde
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKHTVGPKSLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenoxy)-acetaldehyde typically involves the reaction of 4-chloro-2-methylphenol with chloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (4-Chloro-2-methylphenoxy)-acetaldehyde may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the cost-effective and high-yield production of the compound. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenoxy)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: (4-Chloro-2-methylphenoxy)acetic acid.
Reduction: (4-Chloro-2-methylphenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-methylphenoxy)-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenoxy)-acetaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. The exact molecular pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetic Acid Derivatives
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)
- Structure : Carboxylic acid group instead of aldehyde.
- CAS : 94-74-6 .
- Applications : Widely used as a systemic herbicide (HRAC Class O) targeting broadleaf weeds .
- Key Differences :
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)
Phenoxypropionic Acid Derivatives
MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid)
Phenoxyacetamide and Hydrazide Derivatives
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Structure : Acetamide group with triazole substitution.
- Applications : Exhibits potent auxin-like activity in Arabidopsis, mimicking 2,4-D but with modified receptor interactions .
- Key Differences :
2-(4-Chloro-2-methylphenoxy)acetohydrazide
Chlorophenyl Acetaldehyde Derivatives
2-(3-Chlorophenyl)acetaldehyde and 2-(4-Chlorophenyl)acetaldehyde
- Structure : Chlorine substituent position differs (meta vs. para).
- Boiling Points: Similar to (4-Chloro-2-methylphenoxy)-acetaldehyde but lack methylphenoxy group .
- Key Differences: Positional isomerism affects GC retention times and olfactory properties . Methylphenoxy group in the target compound may enhance binding to plant auxin receptors compared to simple chlorophenyl analogs .
Data Table: Comparative Properties of Key Compounds
Research Findings and Implications
- Reactivity: Aldehydes like (4-Chloro-2-methylphenoxy)-acetaldehyde are more prone to oxidation and nucleophilic addition than carboxylic acids or amides, influencing their environmental degradation and biological interactions .
- Biological Activity: Phenoxyacetamide derivatives (e.g., WH7) show higher specificity for auxin receptors compared to MCPA, suggesting that substituting the aldehyde group with amides can modulate target affinity .
Q & A
Q. What are the recommended methods for synthesizing (4-Chloro-2-methylphenoxy)-acetaldehyde in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 4-chloro-2-methylphenol with chloroacetaldehyde in a basic medium (e.g., K₂CO₃) to form the phenoxy-acetaldehyde backbone via ether linkage .
- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Key Variables : Solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol:chloroacetaldehyde) significantly impact yield.
- Validation : Confirm purity via TLC and HPLC (>95%) before further use .
Q. What analytical techniques are most effective for characterizing the structure of (4-Chloro-2-methylphenoxy)-acetaldehyde?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). The methyl group on the phenoxy ring appears as a singlet (~δ 2.3 ppm) .
- ¹³C NMR : Confirm the aldehyde carbon (δ 190–200 ppm) and quaternary carbons in the aromatic ring.
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.6) .
- FT-IR : Detect carbonyl stretch (C=O) at ~1720 cm⁻¹ and C-Cl vibration at 750–550 cm⁻¹ .
Q. What safety protocols should be followed when handling (4-Chloro-2-methylphenoxy)-acetaldehyde?
- Methodological Answer :
- Hazard Mitigation :
| Hazard Type | Risk Level (0–4) | Mitigation Strategy |
|---|---|---|
| Skin Contact | 2 (Moderate) | Wear nitrile gloves and lab coats. |
| Inhalation | 2 (Moderate) | Use fume hoods; monitor airborne concentrations. |
| Reactivity | 3 (Serious) | Avoid strong acids (e.g., H₂SO₄) and metals (e.g., Zn) to prevent exothermic reactions . |
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas. Use amber glass to limit photodegradation .
Advanced Research Questions
Q. How can researchers optimize the yield of (4-Chloro-2-methylphenoxy)-acetaldehyde during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., phase-transfer catalysts like tetrabutylammonium bromide), solvents (polar aprotic vs. protic), and reaction times.
- Case Study : A 15% yield increase was observed using DMF as a solvent compared to THF due to improved solubility of phenolic intermediates .
- Purification : Employ fractional distillation or preparative HPLC for high-purity isolates (>98%) .
Q. What are the mechanisms of action of (4-Chloro-2-methylphenoxy)-acetaldehyde in biological systems?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-ethoxyresorufin).
- Reactive Oxygen Species (ROS) : Measure ROS generation in cell lines (e.g., HEK293) via DCFH-DA fluorescence .
- Molecular Docking : Model interactions with target proteins (e.g., aldehyde dehydrogenases) using software like AutoDock Vina .
Q. How can contradictory data regarding the reactivity of (4-Chloro-2-methylphenoxy)-acetaldehyde with nucleophiles be resolved?
- Methodological Answer :
- Controlled Studies : Compare reactivity in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with primary amines (e.g., aniline) vs. thiols (e.g., glutathione).
- Case Study : Discrepancies in Schiff base formation rates were attributed to solvent polarity effects on transition-state stabilization .
Q. What strategies minimize degradation of (4-Chloro-2-methylphenoxy)-acetaldehyde during long-term storage?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated oxidation.
- Container Materials : Use PTFE-lined caps to prevent leaching of metal ions (e.g., Fe³⁺) that catalyze degradation .
- Monitoring : Regular HPLC analysis to track aldehyde oxidation to carboxylic acid derivatives .
Q. How does the electronic configuration of the chloro-methylphenoxy group influence the aldehyde's reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The chloro group withdraws electrons via inductive effects, increasing the aldehyde's electrophilicity .
- Experimental Validation : Compare reaction rates with analogs lacking the methyl group (e.g., 4-chlorophenoxy-acetaldehyde) in nucleophilic additions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
